Senecivernine N-Oxide

描述

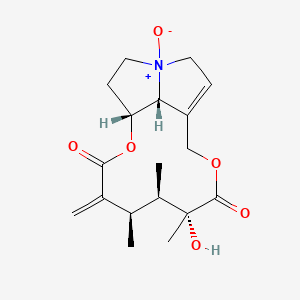

Senecivernine N-Oxide is a naturally occurring organic compound classified as a pyrrolizidine alkaloid. It is primarily found in certain plant species, such as those in the Asteraceae family. This compound is known for its toxic properties and serves as a defense mechanism for plants against herbivores . This compound is a brown or yellow crystalline solid and is recognized for its potent toxicity, particularly as a cardiac toxin .

准备方法

The preparation of Senecivernine N-Oxide is complex and typically involves extraction from natural plant sources followed by multi-step synthetic reactions. The synthetic routes often include the oxidation of Senecivernine to form the N-oxide derivative. Industrial production methods are less common due to the compound’s high toxicity and the intricate procedures required for its synthesis .

化学反应分析

Senecivernine N-Oxide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: The N-oxide group can be reduced back to the parent alkaloid, Senecivernine, using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Major products formed from these reactions include the parent alkaloid Senecivernine and other derivatives depending on the specific reaction conditions .

科学研究应用

Toxicological Studies

Acute and Chronic Toxicity

Senecivernine N-Oxide has been studied for its toxicological effects due to its presence in herbal products. Research indicates that it can cause both acute and chronic toxicity, primarily through hepatotoxic mechanisms. A study assessing dietary exposure to pyrrolizidine alkaloids found that this compound was among the most prevalent compounds detected in honey samples, with concentrations exceeding 150 µg/kg in some instances .

Mechanisms of Toxicity

The toxicity of this compound is attributed to its metabolic activation to reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cellular damage. In vitro studies have demonstrated that at low doses, the compound exhibits significant cytotoxicity, which is dose-dependent .

Pharmacological Applications

Potential Therapeutic Uses

While primarily known for its toxicity, there is ongoing research into the pharmacological properties of this compound. Some studies suggest that derivatives of pyrrolizidine alkaloids may exhibit anti-inflammatory and anticancer properties, although further research is required to establish these effects conclusively.

Analytical Chemistry

Detection and Quantification Methods

this compound has been analyzed using various chromatographic techniques. A miniaturized QuEChERS method combined with ultrahigh-performance liquid chromatography has been developed for the separation and quantification of this compound in contaminated samples. The method demonstrated effective separation with a total run time of 15 minutes .

| Compound | Retention Time (min) | Average Concentration (µg/kg) |

|---|---|---|

| This compound | 7.2 | 492 ± 78 |

| Senecionine N-Oxide | 4 | 524 ± 80 |

| Lasiocarpine N-Oxide | 52.10 | 427.22 ± 0.01 |

Case Studies

-

Dietary Exposure Assessment

A comprehensive study conducted by the European Food Safety Authority assessed dietary exposure to pyrrolizidine alkaloids in the European population. The findings indicated that this compound was one of the significant contributors to dietary PA exposure through plant-derived foods . -

In Vitro Studies on Bioactivation

Research investigating the bioactivation pathways of pyrrolizidine N-oxides showed that this compound had a relative potency value indicating its potential for bioactivation in human systems. This study utilized physiologically based pharmacokinetic modeling to predict human exposure risks associated with this compound .

作用机制

Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular components. Upon ingestion, it is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. These metabolic pathways can lead to the formation of reactive intermediates that cause cellular damage. The compound targets liver cells, leading to hepatotoxicity, and can also induce DNA damage, contributing to its genotoxic effects .

相似化合物的比较

Senecivernine N-Oxide is unique among pyrrolizidine alkaloids due to its specific structure and toxic properties. Similar compounds include:

Senecionine N-Oxide: Another pyrrolizidine alkaloid with similar toxic effects.

Retrorsine N-Oxide: Known for its hepatotoxicity and genotoxicity.

Lasiocarpine N-Oxide: Exhibits similar toxicological profiles.

Echimidine N-Oxide: Shares structural similarities and toxic effects

These compounds are often studied together to understand the broader implications of pyrrolizidine alkaloid toxicity and their effects on biological systems.

生物活性

Senecivernine N-oxide, a pyrrolizidine alkaloid (PA), is derived from the plant Senecio naequidens and has garnered attention due to its significant biological activities and potential health risks. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolizidine structure, which consists of two fused five-membered rings containing a nitrogen atom. The molecular formula is with a molar mass of approximately 351.39 g/mol . Its N-oxide form enhances solubility in water compared to its free base, facilitating its transport within biological systems .

Toxicological Profile

Pyrrolizidine alkaloids, including this compound, are known for their hepatotoxicity and potential to induce carcinogenic effects. The primary toxicological concerns associated with this compound include:

- Liver Damage : PAs are metabolized in the liver to reactive intermediates that can form pyrrole-protein and pyrrole-DNA adducts, leading to cytotoxic and genotoxic effects .

- Carcinogenicity : Research indicates that this compound exhibits genotoxic properties, contributing to the development of liver tumors in experimental models .

The biological activity of this compound involves several key mechanisms:

- Metabolism : Upon ingestion, this compound is biotransformed into its corresponding free base through the action of intestinal microbiota and hepatic cytochrome P450 enzymes. This metabolic conversion is crucial for its subsequent toxic effects .

- Formation of Reactive Metabolites : The oxidation process in the liver leads to the formation of dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive and can interact with cellular macromolecules, resulting in toxicity .

- Dose-Dependent Effects : Studies have shown that the ratio of bioactivated forms (PANO) to their parent alkaloids (PA) decreases with increasing doses, suggesting that higher exposures may lead to saturation of detoxification pathways and increased toxicity .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- A study assessing dietary risks associated with PAs found that this compound was present in various honey samples, indicating potential exposure routes for humans .

- In vitro studies demonstrated that even at low doses, this compound could lead to significant formation of pyrrole-protein adducts, highlighting its potency as a genotoxic agent .

Table 1: Toxicity Data for Pyrrolizidine Alkaloids

| Compound | Oral LD50 (mg/kg) | Intraperitoneal LD50 (mg/kg) | Species |

|---|---|---|---|

| This compound | Not specifically reported | Not specifically reported | Rat |

| Retrorsine | 264 | >1000 | Rat |

| Lasiocarpine | 250 | 150 | Rat |

| Heliotridine | 1500 | Not reported | Rat |

Note: Specific LD50 values for this compound were not available; however, related compounds illustrate the general toxicity profile of PAs .

Case Studies

Several case studies have highlighted the health risks associated with exposure to this compound:

属性

IUPAC Name |

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDNFNQRHNCJAZ-TURVAVEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347241 | |

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101687-28-9 | |

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?

A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。